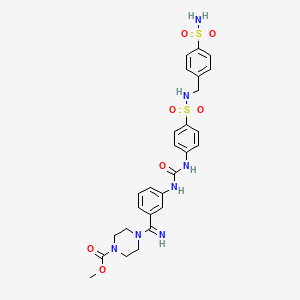

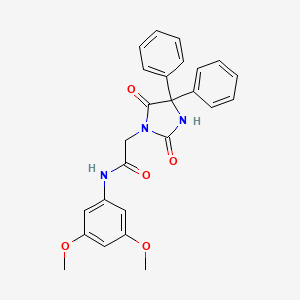

methyl 4-(imino(3-(3-(4-(N-(4-sulfamoylbenzyl)sulfamoyl)phenyl)ureido) phenyl)methyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SC83288 is a clinical development candidate for the treatment of severe malaria. It is an amicarbalide derivative that has shown promising results in preclinical studies. SC83288 is known for its fast-acting properties and ability to clear Plasmodium falciparum parasites at low nanomolar concentrations in vitro, as well as in a humanized SCID mouse model system in vivo .

Preparation Methods

The synthesis of SC83288 involves a medicinal chemistry program starting from amicarbalide. The synthetic routes and reaction conditions have been optimized to enhance the pharmacological and antiparasitic properties of the compound. Detailed preclinical pharmacokinetic and toxicological studies have been conducted to ensure no observable drawbacks .

Chemical Reactions Analysis

SC83288 undergoes various chemical reactions, including oxidation and reduction. The compound is known to inhibit DNA replication and merozoite egress in Plasmodium falciparum. Common reagents and conditions used in these reactions include growth inhibition and ring survival assays. The major products formed from these reactions are the elimination of Plasmodium falciparum blood stage parasites .

Scientific Research Applications

SC83288 has a wide range of scientific research applications, particularly in the field of malaria treatment. It is a fast-acting compound that can cure a Plasmodium falciparum infection in a humanized NOD/SCID mouse model system. The compound has been profiled against artemisinins to assess its potential to replace or be combined with artemisinin derivatives. SC83288 has shown no cross-resistance with artemisinins, making it a promising candidate for areas critically affected by artemisinin-resistance .

Mechanism of Action

The mechanism of action of SC83288 involves the inhibition of DNA replication and merozoite egress in Plasmodium falciparum. The compound targets early and late blood stages of the parasite. Ultra-deep sequencing of resistant parasites has identified the sarco/endoplasmic reticulum Ca2+ transporting PfATP6 as a putative determinant of resistance to SC83288 .

Comparison with Similar Compounds

SC83288 is compared with other similar compounds such as SC81458. Both compounds are fast-acting trophocidal drugs that eliminate Plasmodium falciparum blood stage parasites both in vitro and in a humanized non-obese diabetic/severe combined immunodeficiency mouse model system. SC83288 has a distinct chemotype and potentially novel mode of action, making it unique compared to other antimalarial drugs .

Properties

Molecular Formula |

C27H31N7O7S2 |

|---|---|

Molecular Weight |

629.7 g/mol |

IUPAC Name |

methyl 4-[3-[[4-[(4-sulfamoylphenyl)methylsulfamoyl]phenyl]carbamoylamino]benzenecarboximidoyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C27H31N7O7S2/c1-41-27(36)34-15-13-33(14-16-34)25(28)20-3-2-4-22(17-20)32-26(35)31-21-7-11-24(12-8-21)43(39,40)30-18-19-5-9-23(10-6-19)42(29,37)38/h2-12,17,28,30H,13-16,18H2,1H3,(H2,29,37,38)(H2,31,32,35) |

InChI Key |

UJKWTQWUYKHLGQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1CCN(CC1)C(=N)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-dichloro-N-[1-(cycloheptylmethyl)-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B10796804.png)

![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;dihydrochloride](/img/structure/B10796805.png)

![3-(1-methylcyclopropyl)-2-[(1-methylcyclopropyl)amino]-8-[(6R)-6-methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl]quinazolin-4(3H)-one](/img/structure/B10796810.png)

![1-[(3S)-1-(spiro[3,5-dihydro-2H-pyrido[3,2-b][1,4]oxazepine-4,1'-cyclopropane]-8-carbonyl)pyrrolidin-3-yl]pyrrolidin-2-one](/img/structure/B10796818.png)

![17-Cyclopropylmethyl-3,14beta-dihydroxy-4,5alpha-epoxy-6beta-[(3'-fluoro-4'-pyridyl)acetamido]morphinan](/img/structure/B10796829.png)

![4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide](/img/structure/B10796834.png)

![6-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10796854.png)

![methyl (E,5S,6R)-5,6-dihydroxy-8-[5-[(1R)-1-hydroxyhexyl]-1,2-dimethylimidazol-4-yl]oct-7-enoate](/img/structure/B10796876.png)